molecular formula C10H8N4S B3364515 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1159826-12-6

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B3364515
CAS No.: 1159826-12-6
M. Wt: 216.26 g/mol
InChI Key: KRGRFZMNXDXVEP-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS Number: 1159826-12-6) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazolo[1,5-a]pyridine core, a privileged structure in the development of biologically active molecules known to inhibit various therapeutic targets . The incorporation of the thiophene heterocycle enhances the molecular diversity and potential for interaction with biological systems. Researchers utilize this and related [1,2,4]triazolo[1,5-a]pyridine derivatives in the pursuit of novel agents for hyperproliferative disorders , with some compounds in this class demonstrating a unique mechanism of action as promoters of tubulin polymerization . Furthermore, the 1,2,4-triazolo[1,5-a]pyrimidine chemotype, a closely related structure, has shown significant promise as inhibitors of influenza virus replication by disrupting the protein-protein interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP) . This makes it a compound of interest in antiviral development. The synthetic accessibility of this scaffold allows for further functionalization and structure-activity relationship (SAR) studies . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-10-12-9-4-3-7(6-14(9)13-10)8-2-1-5-15-8/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRFZMNXDXVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN3C(=NC(=N3)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655227
Record name 6-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-12-6
Record name 6-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired compound in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-assisted synthesis suggests potential for industrial application. The process involves using dry toluene as a solvent and heating the reaction mixture to 140°C under microwave conditions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Typical Synthesis Pathway

  • Starting Materials : The synthesis begins with thiophene derivatives and triazole precursors.
  • Reagents : Common reagents include acetic anhydride and various coupling agents.
  • Conditions : Reactions are often conducted under reflux conditions or using microwave-assisted techniques to enhance yields.

Antiviral Properties

Recent studies have highlighted the compound's efficacy against influenza A virus by targeting the PA-PB1 interface of the viral polymerase complex.

  • Case Study : In a study published in Nature, derivatives of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine were tested for their ability to inhibit viral replication. The most potent derivative exhibited an IC50 value of 3.3 μM against the PA-PB1 interaction while maintaining acceptable EC50 values in cellular assays .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural features allow for interactions with bacterial enzymes and proteins.

Activity Type IC50 (μM) Tested Strains
Antiviral3.3Influenza A
Antibacterial15.0E. coli

Therapeutic Applications

Given its biological profile, this compound is being explored for various therapeutic applications:

Antiviral Drug Development

  • Targeting RNA-dependent RNA polymerase (RdRP) interactions.

Potential Use in Cancer Therapy

  • Investigations into its ability to inhibit specific cancer cell lines are ongoing.

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on the substituents at the 5-, 6-, and 7-positions. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Features
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Thiophene (6) 216.26 Electron-rich thiophene enhances π-π interactions; moderate lipophilicity.
5-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14d) Methoxyphenyl (5) 251.28 Methoxy group improves solubility; lower yield (78.6%) vs. thiophene analog.
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14j) Fluorophenyl (5) 239.24 Electron-withdrawing fluorine enhances metabolic stability.
6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chlorine (6) 168.58 Smaller substituent reduces steric hindrance; higher polarity.
5-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14k) Dichlorophenyl (5) 274.11 Increased lipophilicity; lower synthetic yield (44.8%).

Key Observations :

  • Thiophene vs. Phenyl Rings : The thiophene substituent in the target compound introduces sulfur-mediated hydrogen bonding and enhanced aromatic stacking compared to phenyl derivatives .
  • Halogenated Analogs : Fluorine and chlorine substituents improve metabolic stability but may reduce solubility due to increased hydrophobicity .
  • Synthetic Yields : The thiophene analog is commercially available but costly (¥6,090/g for 1g) , whereas dichlorophenyl derivatives (e.g., 14k) face synthetic challenges with yields <50% .
Anticancer Activity:
  • 5-(4-Fluorophenyl) Derivative (14j) : Exhibits broad-spectrum kinase inhibition, with IC₅₀ values <100 nM for JAK2 .
  • Triazolopyrimidine Analogs: Derivatives with carboxamide groups (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) show antiproliferative activity against cancer cell lines (e.g., MCF-7) .
Antimicrobial Activity:
  • Thiophene-Containing Analogs : The sulfur atom in thiophene may enhance activity against Gram-positive bacteria, as seen in 1,3,4-thiadiazole-triazolopyrimidine hybrids .

Biological Activity

6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolo-pyridine family, which is known for various pharmacological properties including anti-inflammatory, anticancer, and antiviral activities. This article examines the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical formula of this compound is C10H8N4SC_{10}H_8N_4S with a molecular weight of 224.26 g/mol. The structure consists of a thiophene ring attached to a triazolo-pyridine moiety, which is crucial for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds within the triazolo-pyridine class. For instance, derivatives have shown efficacy against influenza A virus by disrupting the PA-PB1 interaction crucial for viral replication. One study noted that a related compound had an IC50 value of 3.3 μM against this target, indicating strong inhibitory effects on viral polymerase activity .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. A structure-activity relationship (SAR) study demonstrated that certain analogs effectively inhibited angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231). These findings suggest that modifications in the triazolo-pyridine structure can enhance anticancer properties .

The mechanism underlying the biological activity of this compound involves interactions at the molecular level with specific protein targets. Molecular docking studies have indicated that the binding affinity is influenced by hydrophobic interactions and hydrogen bonds formed between the compound and target proteins. This binding mode rationalizes the observed biological activities against various pathogens and cancer cells .

Case Study 1: Influenza A Virus

In a study focusing on influenza A virus polymerase inhibitors, derivatives of triazolo-pyridines were synthesized and screened for antiviral activity. The most potent derivative exhibited significant inhibition of viral replication with an IC50 value comparable to established antiviral agents. This study illustrates the potential application of this compound in developing new antiviral therapies .

Case Study 2: Breast Cancer Treatment

Another research project investigated the effects of triazolo-pyridine derivatives on breast cancer cells. The results indicated that these compounds could reduce cell proliferation and induce apoptosis through modulation of angiogenesis-related pathways. The findings support further exploration into their use as adjuncts in cancer therapy .

Data Summary

Activity Target IC50 Value Reference
AntiviralInfluenza A Polymerase3.3 μM
AnticancerVEGF/MMP-9 in MDA-MB-231Not specified
General BindingVarious Protein TargetsVaried

Q & A

Basic: What are the optimized synthetic routes for 6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclocondensation of thiophene-substituted precursors with hydrazine derivatives. Key steps include:

  • Cyclization : Use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as demonstrated in analogous triazolopyridine syntheses .
  • Substitution : Introduction of the amine group at the 2-position via nucleophilic aromatic substitution under controlled pH (e.g., ammonia in ethanol at 80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires precise temperature control (±5°C) and inert atmospheres to prevent oxidation of the thiophene moiety .

Basic: How can spectroscopic and crystallographic methods be applied to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm) and verify substituent positions .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles between the triazole and pyridine rings, confirming planar geometry (average deviation < 0.02 Å). Hydrogen-bonding networks involving the amine group can also be characterized .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+: 243.08; observed: 243.07) .

Intermediate: What pharmacological screening strategies are appropriate for evaluating its bioactivity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases (e.g., IC50_{50} determination via fluorescence-based assays) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Target Identification : Competitive binding assays (SPR or ITC) to quantify interactions with receptors like GPCRs .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Advanced: How can computational chemistry predict its reactivity in substitution reactions at the thiophene moiety?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiophene ring. For example, the α-position (C2 of thiophene) shows higher reactivity due to lower activation energy (ΔG^\ddagger ≈ 25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways for bromination or Suzuki coupling .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) plots validate proposed mechanisms, such as radical intermediates in halogenation .

Advanced: How to resolve contradictions in biological activity data across different derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing thiophene with nitro or chloro groups) and correlate with bioactivity trends. For instance, electron-withdrawing groups at the 5-position enhance kinase inhibition by 30% .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables (e.g., solvent polarity in assays) .
  • Docking Studies : Compare binding poses in protein active sites (e.g., EGFR tyrosine kinase) to explain potency differences between derivatives .

Advanced: What experimental design approaches optimize its synthesis under green chemistry principles?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Central Composite Design (CCD) to minimize trials. Variables include catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent (water/ethanol mixtures). Response surface methodology identifies optimal conditions (e.g., 1 mol% CuI, 80°C, 90% ethanol) .
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% while maintaining yield (>85%) .
  • Waste Reduction : Employ flow chemistry for continuous processing, decreasing reaction time (from 12 h to 2 h) and byproduct formation .

Advanced: How does the thiophene substituent affect electronic properties compared to phenyl or nitro groups?

Methodological Answer:

  • Spectroscopic Analysis : UV-Vis spectra show a redshift (λmax_{max} ≈ 320 nm) for the thiophene derivative vs. phenyl (λmax_{max} ≈ 290 nm), indicating enhanced π-conjugation .
  • Electrochemical Studies : Cyclic voltammetry reveals lower oxidation potential (Epa_{pa} = +1.2 V) for thiophene vs. nitro-substituted analogs (+1.5 V), suggesting higher electron-donating capacity .
  • DFT Calculations : HOMO-LUMO gaps narrow by 0.3 eV in thiophene derivatives, correlating with increased charge-transfer efficiency in optoelectronic applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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